molecular formula C13H17BrO B13154574 ({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene

({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene

Cat. No.: B13154574
M. Wt: 269.18 g/mol
InChI Key: ZTYVMRGAWLVSRF-UHFFFAOYSA-N
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Description

({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene is an organic compound that features a benzene ring substituted with a bromomethyl group and a pent-4-en-1-yloxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzyl alcohol and 4-penten-1-ol.

    Bromination: The bromination of 4-penten-1-ol is carried out using hydrobromic acid (HBr) to yield 2-(bromomethyl)pent-4-en-1-ol.

    Etherification: The final step involves the etherification of benzyl alcohol with 2-(bromomethyl)pent-4-en-1-ol in the presence of a base such as potassium carbonate (K2CO3) to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Utilizing large reactors for the bromination step to ensure consistent and efficient production.

    Continuous Etherification: Implementing continuous flow reactors for the etherification step to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene undergoes several types of chemical reactions:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Addition Reactions: The double bond in the pent-4-en-1-yl group can participate in addition reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Addition: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products

    Substitution: Products include azides or thiocyanates.

    Oxidation: Products include aldehydes or carboxylic acids.

    Addition: Products include saturated hydrocarbons.

Scientific Research Applications

({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in drug development.

    Material Science: Utilized in the preparation of polymers and advanced materials.

Mechanism of Action

The mechanism of action of ({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group is particularly reactive in nucleophilic substitution reactions, while the double bond in the pent-4-en-1-yl group allows for addition reactions. These properties make it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Bromide: Similar in structure but lacks the pent-4-en-1-yloxymethyl group.

    4-Penten-1-ol: Contains the pent-4-en-1-yl group but lacks the benzene ring.

    Benzyl Alcohol: Contains the benzene ring but lacks the bromomethyl and pent-4-en-1-yloxymethyl groups.

Uniqueness

({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene is unique due to the combination of a benzene ring, a bromomethyl group, and a pent-4-en-1-yloxymethyl group. This unique structure allows it to participate in a wide range of chemical reactions, making it valuable in various fields of research and industry.

Properties

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

2-(bromomethyl)pent-4-enoxymethylbenzene

InChI

InChI=1S/C13H17BrO/c1-2-6-13(9-14)11-15-10-12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2

InChI Key

ZTYVMRGAWLVSRF-UHFFFAOYSA-N

Canonical SMILES

C=CCC(COCC1=CC=CC=C1)CBr

Origin of Product

United States

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